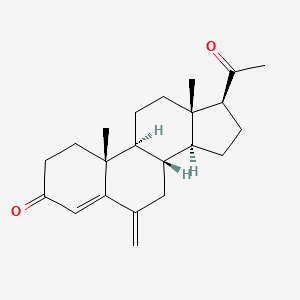
6-Methylene-4-pregnene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylene-4-pregnene-3,20-dione has reproductive effect.
Aplicaciones Científicas De Investigación
Inhibition of Prostatic Enzymes
6-Methylene-4-pregnene-3,20-dione has been studied for its inhibitory activity on Δ4-3-ketosteroid 5α-reductase, an enzyme linked to prostatic cancer. Research by Petrow et al. (1981) found that derivatives of 6-methylene-4-pregnen-3-one, particularly 17-acetoxy-6-methylene-4-pregnene-3,20-dione (AMPD), showed maximum inhibitory activity and led to irreversible inactivation of this enzyme in the presence of NADPH. This inactivation was not due to metabolic product formation or superoxide via a cytochrome P-450/NADPH pathway, indicating a direct interaction between AMPD and the enzyme (Petrow et al., 1981).
Structural Analysis and Synthesis
The X-ray structure analysis of steroids related to 6-Methylene-4-pregnene-3,20-dione, such as 4-Pregnen-11α-ol-3,20-dione, provides valuable insights into the conformation and bonding of these compounds. Gupta et al. (1994) determined that this compound crystallizes in the orthorhombic space group, with its rings adopting specific conformations and being held together by hydrogen bonds (Gupta et al., 1994).
In terms of synthesis, Kieslich et al. (1971) explored the microbiological oxidation of derivatives of 4-pregnene-3,20-dione, resulting in compounds like 11β,21-dihydroxy-6α,16α-dimethyl-1,4-pregnadiene-3,20-dione. This approach provides an alternative to more challenging chemical methods for obtaining steroidal derivatives (Kieslich et al., 1971).
Enzymatic Transformations and Steroid Metabolism
The enzymatic transformation and metabolism of steroids, including those related to 6-Methylene-4-pregnene-3,20-dione, have been extensively studied. For instance, Hayano et al. (1954) investigated the steroid metabolic activity in ovarian tissue, leading to the identification of various hydroxylated steroids following incubation with beef corpus luteum homogenates (Hayano et al., 1954).
Impact on Cortisol Production
The influence of derivatives of 6-methylene-4-pregnene-3,20-dione on cortisol production has been studied by Robertson et al. (1989). They found that certain antiprostatic steroids, including 6-methylene-4-pregnene-3,20-dione, affected cortisol output by guinea-pig adrenal cells, either stimulating or inhibiting the production depending on the specific compound (Robertson et al., 1989).
Propiedades
Número CAS |
19457-57-9 |
|---|---|
Nombre del producto |
6-Methylene-4-pregnene-3,20-dione |
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1 |
Clave InChI |
BKWJSCFKITXBBM-NTNOATJHSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6-methylene-4-pregnene-3,20-dione 6-methylenepregn-4-ene-3,20-dione 6-methyleneprogesterone LY 207320 LY-207320 LY207320 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



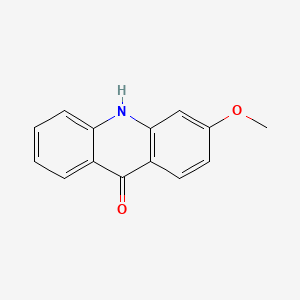
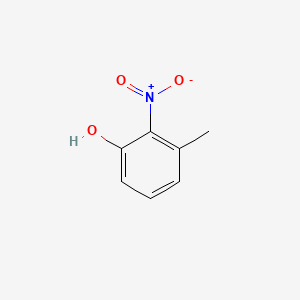
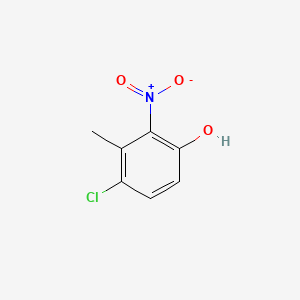
![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)
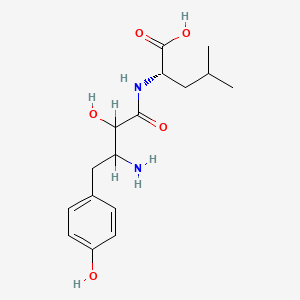
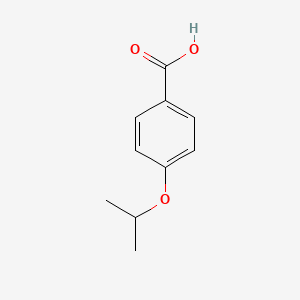
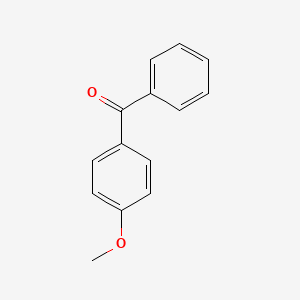
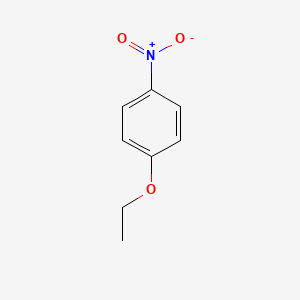
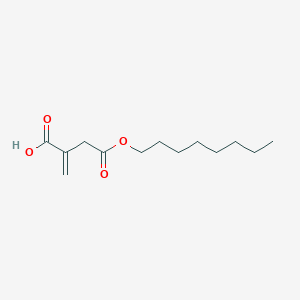
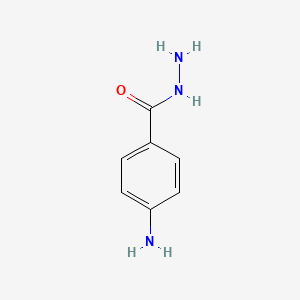

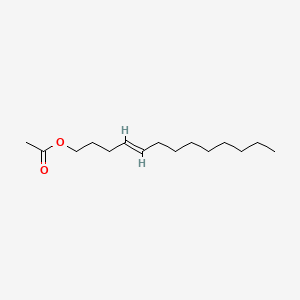
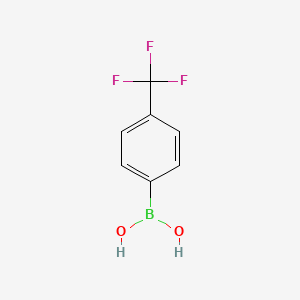
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)